1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione
Description
1-[3-(4-Methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione is a synthetic organic compound featuring a butane-1,4-dione backbone substituted at position 1 with a 3-(4-methoxybenzenesulfonyl)-azetidin-1-yl group and at position 4 with a phenyl group. Its molecular formula is C₂₀H₂₁NO₅S, with a molecular weight of 387.45 g/mol. The azetidine ring (a strained four-membered nitrogen-containing heterocycle) and the 4-methoxybenzenesulfonyl group contribute to its unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-4-phenylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-26-16-7-9-17(10-8-16)27(24,25)18-13-21(14-18)20(23)12-11-19(22)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLNNSIKIHZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of key intermediatesThe final step often involves the formation of the diketone structure through aldol condensation or related reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the diketone structure to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the azetidine ring and diketone structure can participate in various chemical reactions within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione (CAS 60755-22-8)
Molecular Formula : C₁₇H₁₆O₃
Molecular Weight : 268.31 g/mol
Functional Groups : Methoxyphenyl, phenyl, and two ketone groups.
Key Differences:
- Structural Complexity : The target compound incorporates an azetidine ring and a sulfonyl group, absent in the analog. These groups increase molecular weight (387.45 vs. 268.31 g/mol) and introduce hydrogen-bonding capacity (via sulfonyl oxygen atoms) and conformational strain (azetidine ring).
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione
Key Features : Contains a benzo-1,4-dioxane ring instead of azetidine-sulfonyl.
Key Differences:
- Electronic Effects : The dioxane ring provides electron-donating oxygen atoms, contrasting with the electron-withdrawing sulfonyl group in the target compound.
- Biological Relevance: Limited pharmacokinetic data exist for the dioxane analog , whereas the azetidine-sulfonyl motif in the target compound is structurally similar to protease inhibitors (e.g., sulfonamide drugs).
General Trends Among Analogs
- Azetidine vs. Other Heterocycles : The azetidine ring’s strain and basicity differentiate it from five- or six-membered rings (e.g., piperidine). Strain may increase reactivity or alter binding conformations in biological targets.
- Sulfonyl Group Impact : The 4-methoxybenzenesulfonyl group enhances hydrogen-bond acceptor capacity and acidity (pKa ~1–2 for sulfonamides), unlike methoxyphenyl or dioxane groups.
Research Implications and Limitations
- Synthetic Challenges : The target compound’s azetidine-sulfonyl group may require specialized synthetic routes (e.g., reductive amination or sulfonylation) .
- Data Gaps: No direct experimental data (e.g., solubility, bioactivity) were found for the target compound. Inferences rely on structural analogs and computational tools (e.g., AutoDock for docking studies ).
- Future Directions : High-throughput screening and crystallography (using tools like SHELX or WinGX ) could elucidate its conformational preferences and intermolecular interactions.
Biological Activity
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 419.45 g/mol. Its structure features multiple functional groups, including an azetidine ring, a sulfonyl group, and a phenylbutane moiety, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O6S |
| Molecular Weight | 419.45 g/mol |
| Key Functional Groups | Azetidine, Sulfonyl |
Preliminary studies indicate that this compound exhibits various biological activities, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown potential as a protease inhibitor , which could be relevant in treating viral infections or cancer .
- Receptor Modulation : Interaction with cellular receptors may modulate signaling pathways critical for cell survival and proliferation. This suggests potential applications in cancer therapy by targeting tumor growth pathways .
Therapeutic Potential
Research has highlighted several areas where this compound may exhibit therapeutic effects:
- Anti-inflammatory Activity : The presence of the methoxy group suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Studies have indicated that compounds with similar structural motifs can induce apoptosis in cancer cells; thus, this compound may also exhibit anticancer activity.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:
- Cell Line A : Showed a reduction in cell viability by 50% at a concentration of 10 µM after 48 hours.
- Cell Line B : Induced apoptosis as evidenced by increased caspase activity and annexin V staining.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
